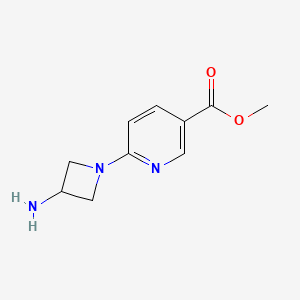
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be achieved through various methods. One common synthetic route involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) in the presence of bromine and a suitable solvent such as methylene chloride at room temperature . The reaction can also be carried out in acetic acid or acetic anhydride under similar conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity.
Comparación Con Compuestos Similares
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds such as:
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the hydroxyl group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but has a methyl group instead of a methoxy group.
2-Propanone, 1-(4-methoxyphenyl): Similar structure but lacks the bromine atom.
The presence of the bromine atom, hydroxyl group, and methoxy group in this compound makes it unique and imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
1-(2-bromo-4-hydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,1-2H3 |
Clave InChI |
CNWGXGYCTUWGJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)

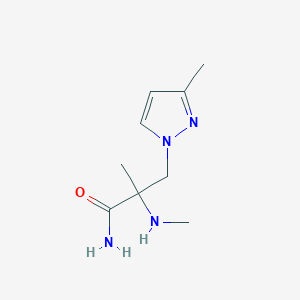
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)
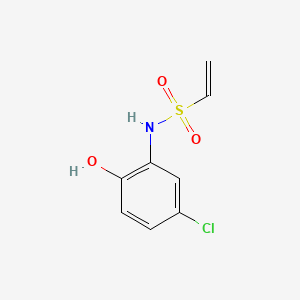
![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
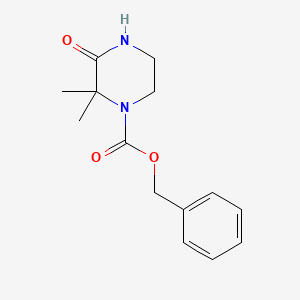

![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
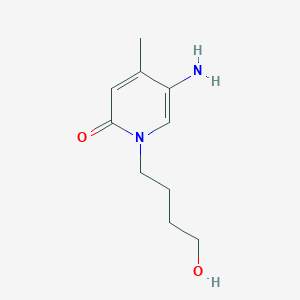
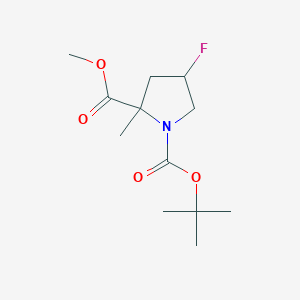
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
